molecular formula C18H18O5 B309386 Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate

Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate

Cat. No. B309386
M. Wt: 314.3 g/mol
InChI Key: DODOTISAKUCDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate, also known as methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate or MMBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMBO is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of MMBO is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. MMBO has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are important regulators of cell growth and survival.
Biochemical and Physiological Effects:
MMBO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of AKT and mTOR. In addition, MMBO has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMBO is its potential as a new cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, MMBO is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of MMBO in lab experiments. One limitation is that it is still a relatively new compound and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are a number of future directions for research on MMBO. One direction is to further investigate its potential as a new cancer therapy. This could involve testing its efficacy in different types of cancer cells and in animal models. Another direction is to investigate its potential as a treatment for other diseases, such as diabetes and inflammation. Finally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, MMBO is a synthetic compound that has shown promising potential as a new cancer therapy. It works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. MMBO has also been shown to have anti-inflammatory and antioxidant properties and to improve glucose metabolism and insulin sensitivity in animal models. While there are still some limitations to its use in lab experiments, there are a number of future directions for research on MMBO.

Synthesis Methods

MMBO can be synthesized through the reaction between 3-methoxybenzoic acid and 4-Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoatebenzoyl chloride in the presence of ethyl alcohol and triethylamine. The reaction yields MMBO as a white crystalline powder with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

MMBO has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes MMBO a potential candidate for the development of new cancer therapies.

properties

Product Name

Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

ethyl 3-methoxy-4-(4-methylbenzoyl)oxybenzoate

InChI

InChI=1S/C18H18O5/c1-4-22-17(19)14-9-10-15(16(11-14)21-3)23-18(20)13-7-5-12(2)6-8-13/h5-11H,4H2,1-3H3

InChI Key

DODOTISAKUCDRX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.